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molecular formula C10H6ClNO2S B1620581 5-(4-Chlorobenzylidene)-2,4-thiazolidinedione CAS No. 24138-83-8

5-(4-Chlorobenzylidene)-2,4-thiazolidinedione

Cat. No. B1620581
M. Wt: 239.68 g/mol
InChI Key: OTTGINRZTJUWBT-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541412B2

Procedure details

A solution of 4-chloro-benzaldehyde (3 mmoles), thiazolidine-2,4-dione (3 mmoles) and piperidine (3 mmoles) in ethanol is heated at reflux overnight.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[S:10]1[CH2:14][C:13](=[O:15])[NH:12][C:11]1=[O:16].N1CCCCC1>C(O)C>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[C:14]2[S:10][C:11](=[O:16])[NH:12][C:13]2=[O:15])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
3 mmol
Type
reactant
Smiles
S1C(NC(C1)=O)=O
Name
Quantity
3 mmol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C2C(NC(S2)=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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